2-bromo-3-(4-chlorophenyl)propanoic Acid
Description
2-Bromo-3-(4-chlorophenyl)propanoic acid is a halogenated propanoic acid derivative featuring a bromine atom at the second carbon and a 4-chlorophenyl group at the third carbon of the propanoic acid backbone. The bromine and chlorine substituents confer distinct electronic and steric effects, influencing reactivity, acidity, and interactions in biological systems .
Properties
IUPAC Name |
2-bromo-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIZMNJJUBLCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(4-chlorophenyl)propanoic acid typically involves the bromination of 3-(4-chlorophenyl)propanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually conducted at low temperatures to control the rate of bromination and to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of 2-bromo-3-(4-chlorophenyl)propanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-Bromo-3-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and chlorophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 2-Bromo-3-(4-chlorophenyl)propanoic Acid and Analogs
Key Observations:
- Substituent Position: The placement of bromine (e.g., C2 vs. C3) significantly alters molecular geometry and electronic effects.
- Acidity: The pKa of ~4.09 (observed in analogs like 2-(3-bromophenyl)-3-(4-chlorophenyl)propanoic acid) suggests moderate acidity, typical for carboxylic acids. Nitro-substituted derivatives (e.g., 2-bromo-3-(4-nitrophenyl)propanoic acid) likely exhibit stronger acidity due to the electron-withdrawing nitro group .
- Steric Effects: Methyl groups (as in 2-bromo-2-methylpropanoic acid) introduce steric hindrance, affecting reaction kinetics and molecular interactions .
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